molecular formula C19H21NO2 B11966628 4'-(4-Propoxybenzylideneamino)propiophenone CAS No. 41378-78-3

4'-(4-Propoxybenzylideneamino)propiophenone

Cat. No.: B11966628
CAS No.: 41378-78-3
M. Wt: 295.4 g/mol
InChI Key: GALZZRGEIOWFOX-UHFFFAOYSA-N
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Description

4’-(4-Propoxybenzylideneamino)propiophenone is an organic compound with the molecular formula C19H21NO2 It is a derivative of propiophenone, characterized by the presence of a propoxybenzylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Propoxybenzylideneamino)propiophenone typically involves the condensation reaction between 4-propoxybenzaldehyde and 4-aminopropiophenone. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for 4’-(4-Propoxybenzylideneamino)propiophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: 4’-(4-Propoxybenzylideneamino)propiophenone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Varied products depending on the nucleophile used

Scientific Research Applications

4’-(4-Propoxybenzylideneamino)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4’-(4-Propoxybenzylideneamino)propiophenone is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The compound’s structural features suggest it may act as an inhibitor or modulator of certain enzymatic activities, although further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    4-Aminopropiophenone: Shares a similar core structure but differs in the functional groups attached to the aromatic ring.

    4-Methylpropiophenone: Another derivative of propiophenone, characterized by a methyl group instead of the propoxybenzylideneamino group.

Uniqueness: 4’-(4-Propoxybenzylideneamino)propiophenone is unique due to the presence of the propoxybenzylideneamino group, which imparts distinct chemical and physical properties

Properties

CAS No.

41378-78-3

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-[4-[(4-propoxyphenyl)methylideneamino]phenyl]propan-1-one

InChI

InChI=1S/C19H21NO2/c1-3-13-22-18-11-5-15(6-12-18)14-20-17-9-7-16(8-10-17)19(21)4-2/h5-12,14H,3-4,13H2,1-2H3

InChI Key

GALZZRGEIOWFOX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)CC

Origin of Product

United States

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